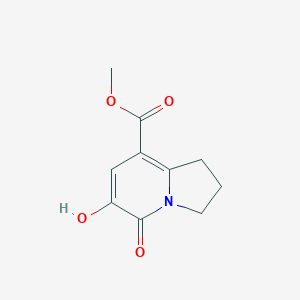

3,6-Di(1H-imidazol-1-yl)pyridazine

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, has been developed through routes that involve cyclization of diamino-pyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes (Carroll Temple et al., 1987). Additionally, microwave-assisted synthesis has been used to accelerate the synthesis of substituted pyridazines, offering an alternative route for producing such compounds efficiently (R. Hoogenboom et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,6-Di(1H-imidazol-1-yl)pyridazine has been explored through various studies. For example, the coordination of similar ligands to metal moieties was investigated, highlighting their electronic properties and ability to form complex structures (C. Álvarez et al., 2015).

Chemical Reactions and Properties

Research on related imidazo[1,2-b]pyridazine derivatives has shown a variety of chemical reactions, including their use as potent and selective inhibitors in pharmacological models, indicating their significant reactivity and potential as functional molecules (Chunjian Liu et al., 2019).

Physical Properties Analysis

The synthesis and study of related compounds have provided insights into their physical properties, such as the conditions required for their synthesis and the effects of microwave irradiation on their production, suggesting that these compounds can be characterized by specific physical parameters that influence their synthesis and stability.

Chemical Properties Analysis

Imidazo[1,2-b]pyridazines and their derivatives have been explored for their chemical properties, particularly their potential as central nervous system agents and their binding affinity to biological targets, reflecting the chemical versatility and functional potential of compounds within this class (G. Barlin et al., 1995).

Scientific Research Applications

Metal-Complex Formation : A study by Hoogenboom, Moore, and Schubert (2006) explored the synthesis of 3,6-di(pyridin-2-yl)pyridazines, noting their ability to form metal complexes with copper(I) or silver(I) ions. This feature makes them interesting for creating grid-like metal complexes (Hoogenboom, Moore, & Schubert, 2006).

Pharmacological Activity : Steiner, Gries, and Lenke (1981) conducted research on new 6-heteroaryl-3-hydrazinopyridazine derivatives with antihypertensive action. They found that the introduction of imidazole and other heterocyclic rings into the pyridazine nucleus can be achieved by various synthesis methods, leading to compounds with significant hypotensive action (Steiner, Gries, & Lenke, 1981).

Anticancer Agents Synthesis : Temple, Rose, Comber, and Rener (1987) developed routes for synthesizing congeners of 1,2-dihydropyrido[3,4-b]pyrazines, which are known mitotic inhibitors with antitumor activity. Their study highlighted the potential of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as anticancer agents (Temple, Rose, Comber, & Rener, 1987).

Anti-HIV Activity : Livermore et al. (1993) synthesized a series of substituted imidazo[1,5-b]pyridazines and tested them for inhibitory activity against HIV-1 reverse transcriptase. They found that certain derivatives displayed exceptional activity against HIV-1, highlighting the potential use of imidazo[1,5-b]pyridazines in anti-HIV therapies (Livermore et al., 1993).

Water Oxidation Catalysts : Zong and Thummel (2005) discovered that complexes formed with a ligand related to 3,6-bis-[6'-(1' ',8' '-naphthyrid-2' '-yl)-pyrid-2'-yl]pyridazine are effective for water oxidation. This suggests the potential application of pyridazine derivatives in catalysis (Zong & Thummel, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name |

3,6-di(imidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPOOTWIHFSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507301 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177648-99-6 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)